molecular formula C14H13IO5 B13931490 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester

Cat. No.: B13931490
M. Wt: 388.15 g/mol
InChI Key: QUGQQTZEFKELMM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester is a complex organic compound with the molecular formula C14H13IO5 and a molecular weight of 388.15 g/mol. This compound is characterized by its naphthalene core, substituted with hydroxy, iodo, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. One common method includes the iodination of a naphthalene precursor, followed by methoxylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions and ester formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in deiodination.

    Substitution: The methoxy and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinones, while reduction of the iodo group results in the corresponding hydrocarbon.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the iodo group may participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-, methyl ester: Similar structure but lacks the iodo substitution.

    2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

The presence of the iodo group in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H13IO5

Molecular Weight

388.15 g/mol

IUPAC Name

methyl 4-hydroxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H13IO5/c1-18-10-6-11(19-2)13(15)8-4-7(14(17)20-3)5-9(16)12(8)10/h4-6,16H,1-3H3

InChI Key

QUGQQTZEFKELMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)OC)O)I)OC

Origin of Product

United States

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